(S)-Ethyl 2-acetamido-3-phenylpropanoate

Vue d'ensemble

Description

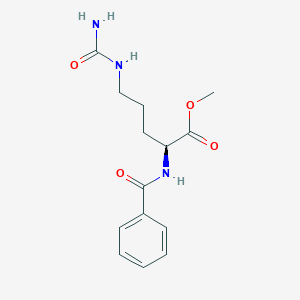

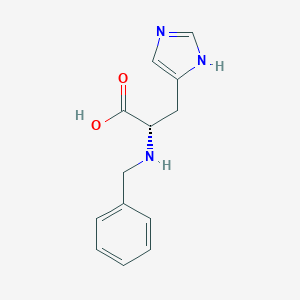

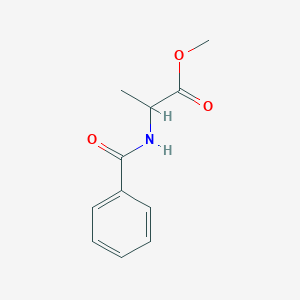

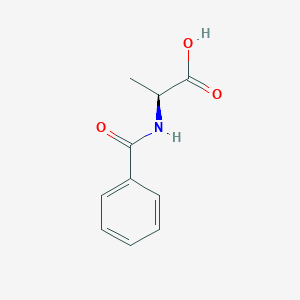

“(S)-Ethyl 2-acetamido-3-phenylpropanoate” is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as ethyl N-acetylphenylalaninate and ethyl 2-(acetylamino)-3-phenylpropanoate . The compound has a molecular weight of 235.28 g/mol .

Molecular Structure Analysis

The InChI string for “(S)-Ethyl 2-acetamido-3-phenylpropanoate” isInChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15) . This provides a detailed description of the compound’s molecular structure. The compound also has a Canonical SMILES string, which is CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C . Physical And Chemical Properties Analysis

“(S)-Ethyl 2-acetamido-3-phenylpropanoate” has a molecular weight of 235.28 g/mol . It has a computed XLogP3 value of 1.3, indicating its relative lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 235.12084340 g/mol . The topological polar surface area is 55.4 Ų .Applications De Recherche Scientifique

Ultrasound in Enzymatic Resolution : A study by Ribeiro, Passaroto, and Brenelli (2001) explored the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes PCL, PLE, and CRL. They found that ultrasound bath significantly reduced the reaction time without altering the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Asymmetric Organocatalyzed Annulation : Reitel et al. (2018) investigated asymmetric organocatalytic approaches for the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate. This led to the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate with moderate yield and low enantiomeric purity (Reitel et al., 2018).

Potential Anti-inflammatory and Antidyslipidemic Agent : Navarrete-Vázquez et al. (2011) synthesized and characterized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate), noting its potential as an analgesic and antidyslipidemic agent. They conducted single-crystal X-ray diffraction and in silico screening to determine its bioactivity (Navarrete-Vázquez et al., 2011).

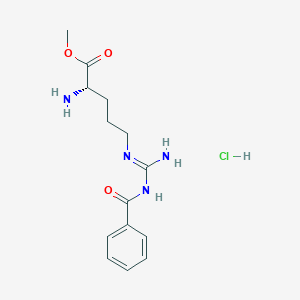

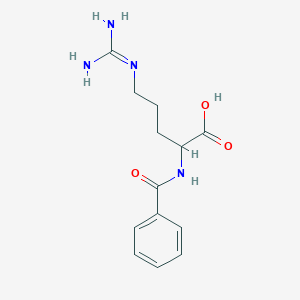

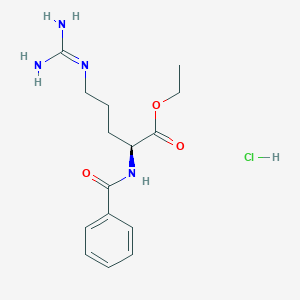

Antimicrobial Agents Against MDR-TB and Other Microbes : Krátký et al. (2010) designed and synthesized halogenated (S)-2-(phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoates as potential antimicrobial agents. They evaluated these compounds against mycobacterial, bacterial, and fungal strains, finding significant activity against drug-sensitive and atypical mycobacterial strains (Krátký et al., 2010).

Potential Radiation Protective Agents : Bhat and McCarthy (1965) explored the reaction of 2-amino-1-chloro-1-phenylpropane with sodium thioacetate, leading to the formation of 2-acetamido-1-mercapto-1-phenylpropane, which has potential as a radiation protective agent (Bhat & McCarthy, 1965).

Mécanisme D'action

Target of Action

Ac-Phe-Oet, also known as (S)-Ethyl 2-acetamido-3-phenylpropanoate or N-Acetyl-L-phenylalanine ethyl ester, is primarily targeted by proteases such as chymotrypsin and subtilisin . These enzymes are known to catalyze the hydrolysis of peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

The interaction of Ac-Phe-Oet with its targets involves a process known as transesterification . In this process, the protease enzymes catalyze the transfer of an acyl group from Ac-Phe-Oet to an alcohol . This reaction is facilitated by the serine residue in the active site of the enzyme .

Biochemical Pathways

The transesterification of Ac-Phe-Oet by proteases affects the metabolic pathways involving the breakdown and synthesis of proteins. The hydrolysis of Ac-Phe-Oet by chymotrypsin, for instance, is suggested to follow a three-step mechanism . This process influences the overall protein metabolism in the organism.

Pharmacokinetics

Its lipophilic nature suggests that it may have good bioavailability and can easily cross biological membranes .

Result of Action

The transesterification of Ac-Phe-Oet results in the formation of new compounds, altering the biochemical environment within the cell . The exact molecular and cellular effects of this action depend on the specific context and the other molecules involved in the reaction.

Action Environment

The action, efficacy, and stability of Ac-Phe-Oet can be influenced by various environmental factors. For instance, the presence of water can affect the transesterification activity of proteases on Ac-Phe-Oet . Additionally, the pH and temperature of the environment can also impact the activity of the enzymes that interact with Ac-Phe-Oet .

Propriétés

IUPAC Name |

ethyl (2S)-2-acetamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVZYFDBEPMPNL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877254 | |

| Record name | N-acetyl-L-phenylalanine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 2-acetamido-3-phenylpropanoate | |

CAS RN |

2361-96-8 | |

| Record name | Acetyl-L-phenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2361-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-L-phenylalanine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-acetyl-3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-Acetyl-L-phenylalanine ethyl ester?

A1: The molecular formula of N-Acetyl-L-phenylalanine ethyl ester is C13H17NO3, and its molecular weight is 235.27 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, solvent effects and pH significantly impact the circular dichroism (CD) and magnetic circular dichroism (MCD) spectra of phenylalanine and its derivatives, including Ac-Phe-OEt. [] Researchers have used NMR to analyze the CD spectra of Ac-Phe-OEt in various solvents to determine rotamer populations. [] These studies revealed distinct optical activity patterns for different rotamers and highlighted the influence of solvent polarity on these patterns. [] Additionally, MCD spectra of phenylalanine, closely related to Ac-Phe-OEt, show a noticeable pH effect. [] This effect manifests as a toluene-type spectrum in alkaline conditions, which weakens in acidic environments. []

Q3: How is N-Acetyl-L-phenylalanine ethyl ester used in studying enzyme activity?

A3: Ac-Phe-OEt serves as a common substrate for investigating the activity and specificity of enzymes, particularly proteases like α-chymotrypsin. [, , , , , , , , , , , , , , ] Researchers utilize Ac-Phe-OEt in various enzymatic reactions, including hydrolysis and transesterification, to assess enzyme kinetics and the impact of different factors, such as solvent properties, on enzyme performance. [, , , , , , , , , , , , ]

Q4: Can you elaborate on the role of N-Acetyl-L-phenylalanine ethyl ester in transesterification reactions?

A4: Ac-Phe-OEt is frequently used as the acyl donor in transesterification reactions catalyzed by enzymes like α-chymotrypsin and subtilisin Carlsberg. [, , , , , , , , , , ] This reaction typically involves reacting Ac-Phe-OEt with an alcohol, such as 1-propanol, in the presence of the enzyme. [, , , , , , , , , , ] By studying the rate and yield of transesterification, researchers can gain valuable insights into enzyme activity and the influence of factors like solvent properties and immobilization techniques. [, , , , , , , , , , ]

Q5: How do different solvents impact the activity and specificity of enzymes utilizing N-Acetyl-L-phenylalanine ethyl ester as a substrate?

A5: Extensive research demonstrates that solvent properties significantly impact enzyme activity and specificity in reactions involving Ac-Phe-OEt. [, , , , , , , , , , , ] For instance, studies using subtilisin Carlsberg in transesterification reactions with Ac-Phe-OEt show that both catalytic efficiency and substrate specificity decrease in hydrophilic organic solvents compared to hydrophobic solvents. [] Researchers have used log P, a measure of hydrophobicity, as a key descriptor to correlate reaction rates and specificity with solvent properties. [] This highlights the importance of careful solvent selection when using Ac-Phe-OEt in enzyme-catalyzed reactions. []

Q6: How does immobilizing enzymes affect their activity and stability in reactions involving N-Acetyl-L-phenylalanine ethyl ester?

A6: Immobilizing enzymes on various support materials can significantly enhance their stability and activity in organic solvents. [, , , , ] For instance, subtilisin Carlsberg immobilized in a sol-gel matrix exhibits a 43-fold increase in activity compared to its lyophilized counterpart when catalyzing the transesterification of Ac-Phe-OEt with 1-propanol in cyclohexane. [] This immobilization technique offers a promising strategy for improving the performance and reusability of enzymes in organic synthesis. []

Q7: What is the impact of lyophilization conditions on the activity of enzymes using N-Acetyl-L-phenylalanine ethyl ester as a substrate?

A7: Lyophilization conditions significantly influence the catalytic activity of enzymes, both in their native and modified forms, in organic solvents. [] Researchers have observed a substantial enhancement in the activity of native and polyethylene glycol-modified subtilisin Carlsberg in benzene by optimizing the lyophilization process. [] This effect underscores the importance of carefully controlling factors such as pH, salt concentration, and the presence of substrate analogs during lyophilization to maximize enzyme activity in organic media. []

Q8: How does the structure of N-Acetyl-L-phenylalanine ethyl ester relate to its activity as a substrate for enzymes like α-chymotrypsin?

A8: The structure of Ac-Phe-OEt plays a crucial role in its recognition and binding to the active site of enzymes like α-chymotrypsin. [, , , , , , , , , , , , ] The phenylalanine moiety provides hydrophobic interactions with the enzyme's binding pocket, while the ethyl ester group acts as a suitable leaving group during hydrolysis or transesterification reactions. [, , , , , , , , , , , , ] Modifying the structure of Ac-Phe-OEt, such as changing the acyl group or the ester chain length, can significantly influence its binding affinity and reactivity with the enzyme. [, , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)